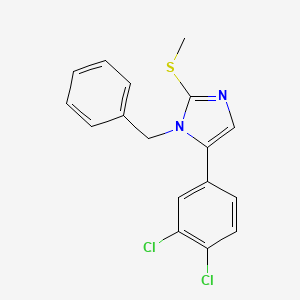

1-benzyl-5-(3,4-dichlorophenyl)-2-(methylthio)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-benzyl-5-(3,4-dichlorophenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of compounds. Imidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(3,4-dichlorophenyl)-2-(methylthio)-1H-imidazole typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.

Introduction of the dichlorophenyl group: This can be done through a substitution reaction using 3,4-dichlorophenyl halides.

Introduction of the methylthio group: Methylthiolation can be achieved using methylthiolating agents such as methylthiol chloride.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(3,4-dichlorophenyl)-2-(methylthio)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The dichlorophenyl group can be reduced to a phenyl group.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(3,4-dichlorophenyl)-2-(methylthio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

1-benzyl-2-methylthio-1H-imidazole: Lacks the dichlorophenyl group.

5-(3,4-dichlorophenyl)-2-methylthio-1H-imidazole: Lacks the benzyl group.

1-benzyl-5-phenyl-2-methylthio-1H-imidazole: Lacks the chlorine substituents on the phenyl ring.

Uniqueness

1-benzyl-5-(3,4-dichlorophenyl)-2-(methylthio)-1H-imidazole is unique due to the presence of both the benzyl and dichlorophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Biological Activity

1-benzyl-5-(3,4-dichlorophenyl)-2-(methylthio)-1H-imidazole is a synthetic compound belonging to the imidazole family, recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features include a benzyl group, a dichlorophenyl moiety, and a methylthio substituent, which may enhance its lipophilicity and biological interactions.

The compound's molecular structure contributes to its reactivity and biological activity. The presence of the methylthio group differentiates it from other imidazole derivatives, potentially influencing its interaction with biological targets.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H16Cl2N2S |

| Molecular Weight | 373.29 g/mol |

| Log P (Octanol-Water) | 3.7 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, including:

- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.

- Fungi : Demonstrates antifungal activity against Candida albicans.

The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound has a promising profile as an antimicrobial agent. For instance, similar imidazole derivatives have reported MIC values ranging from 12.5 to 250 μg/ml against various strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It has been implicated in the inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cancer progression. Analogous compounds have shown promising results in inhibiting cell proliferation in cancer cell lines .

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, altering their activity. Molecular docking studies suggest that this compound can effectively interact with targets involved in pathogenic processes, indicating its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related imidazole derivatives:

- Study on Antimicrobial Properties : A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity. Compounds with structural similarities to our compound exhibited notable antibacterial effects with MIC values comparable to established antibiotics .

- Anticancer Studies : Research focused on farnesyltransferase inhibitors has identified structurally similar compounds that demonstrate significant cytotoxicity against cancer cell lines. These compounds were shown to inhibit cell growth effectively and induce apoptosis in vitro .

Properties

IUPAC Name |

1-benzyl-5-(3,4-dichlorophenyl)-2-methylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2S/c1-22-17-20-10-16(13-7-8-14(18)15(19)9-13)21(17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJJBCNAOAXREO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.